4-Amino-1,5-dimethylimidazole Hydrochloride
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Overview
Description
4-Amino-1,5-dimethylimidazole Hydrochloride is a chemical compound with the molecular formula C5H10ClN3. It is a white to brown or blue-grey or purple-grey solid and is known for its various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1,5-dimethylimidazole Hydrochloride typically involves the reaction of 1,5-dimethylimidazole with an amination reagent under controlled conditions. The reaction is carried out in a solvent such as ethanol or water, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process includes steps such as mixing, heating, and purification through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1,5-dimethylimidazole Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted imidazole compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which have applications in pharmaceuticals and chemical research .
Scientific Research Applications
4-Amino-1,5-dimethylimidazole Hydrochloride is utilized in several scientific research fields:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe in biochemical assays and enzyme studies.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4-Amino-1,5-dimethylimidazole Hydrochloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or activator, depending on the context. The compound may bind to active sites of enzymes, altering their activity and affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethylimidazole: Lacks the amino group, making it less reactive in certain biochemical assays.
4-Aminoimidazole: Similar structure but lacks the methyl groups, affecting its solubility and reactivity.
2-Amino-1,5-dimethylimidazole: Similar but with the amino group in a different position, leading to different reactivity and applications.
Uniqueness
4-Amino-1,5-dimethylimidazole Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in specialized applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
1,5-dimethylimidazol-4-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.ClH/c1-4-5(6)7-3-8(4)2;/h3H,6H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PASURFHCWKJHTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1456821-65-0 |
Source
|
Record name | 1H-Imidazol-4-amine, 1,5-dimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1456821-65-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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